Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13625309
Molecular Formula: C24H37BN2O6
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H37BN2O6 |
|---|---|
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | tert-butyl 4-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C24H37BN2O6/c1-22(2,3)31-21(29)27-13-11-18(12-14-27)26-20(28)16-30-19-10-8-9-17(15-19)25-32-23(4,5)24(6,7)33-25/h8-10,15,18H,11-14,16H2,1-7H3,(H,26,28) |
| Standard InChI Key | SFYXSUJTCOBLHH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCN(CC3)C(=O)OC(C)(C)C |
Introduction
The compound Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is a complex organic molecule that incorporates a boronic acid moiety, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines a piperidine ring with a boronic acid ester and an acetamido group, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly available in the search results, but it can be inferred to be a combination of the components mentioned.
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Molecular Weight: Not explicitly available, but it can be estimated based on the molecular weights of its components.
Synthesis and Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, attachment of the boronic acid ester, and incorporation of the phenoxyacetamido group. These steps often involve reactions like nucleophilic substitution, amidation, and Suzuki-Miyaura coupling.
Synthesis Steps
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Piperidine Ring Formation: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
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Attachment of Boronic Acid Ester: This typically involves the reaction of a halogenated precursor with a boronic acid or its ester in the presence of a catalyst.
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Incorporation of Phenoxyacetamido Group: This step may involve nucleophilic substitution or amidation reactions.
Research Findings and Applications
While specific research findings on Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate are not available in the provided sources, compounds with similar structures are often used in the synthesis of pharmaceuticals and materials science applications. The presence of a boronic acid ester suggests potential use in cross-coupling reactions to form complex organic molecules.
Potential Applications
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Pharmaceutical Synthesis: As an intermediate in the synthesis of drugs, particularly those with complex ring systems.
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Materials Science: In the synthesis of polymers or other materials with specific properties.
Data Table
Given the lack of specific data on this compound, a general table summarizing the properties of similar compounds can be useful:
| Compound | Chemical Formula | Molecular Weight | Applications |
|---|---|---|---|
| Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydro-1-pyridinecarboxylate | C16H28BNO4 | Not specified | Organic synthesis |
| Tert-butyl 4-((tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene)piperidine-1-carboxylate | C17H30BNO4 | Not specified | Organic synthesis |
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